molecular formula C6H3F2NO2S B1419394 2,6-Difluoro-4-nitrobenzene-1-thiol CAS No. 1181458-66-1

2,6-Difluoro-4-nitrobenzene-1-thiol

Cat. No.: B1419394
CAS No.: 1181458-66-1
M. Wt: 191.16 g/mol
InChI Key: PWWMHVHBXSUFCB-UHFFFAOYSA-N
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Description

“2,6-Difluoro-4-nitrobenzene-1-thiol” is a chemical compound with the molecular formula C6H3F2NO2S and a molecular weight of 191.16 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with two fluorine atoms, a nitro group, and a thiol group . The InChI code for this compound is 1S/C6H3F2NO2S/c7-4-1-3(9(10)11)2-5(8)6(4)12/h1-2,12H .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of approximately 272.4°C at 760 mmHg, a density of approximately 1.6 g/cm^3, and a refractive index of n20D 1.59 .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

The synthesis and structural investigation of electron-rich nitroaromatics, including compounds structurally related to 2,6-Difluoro-4-nitrobenzene-1-thiol, have demonstrated their utility in nucleophilic aromatic substitution reactions. These reactions facilitate the introduction of various amine substituents, highlighting the compounds' potential in designing electron-donating materials and understanding the electronic effects of nitro groups in aromatic systems (White et al., 2019). Additionally, the use of thiols for S-derivatization of nitrobenzenes has been explored, indicating the compounds' versatility in synthetic organic chemistry and the potential for creating novel chemical entities (Zlotin et al., 2000).

Materials Science and Nanotechnology

Research into the oxidative polymerization of fluorophenols, such as 2,6-difluorophenol, to form crystalline polyphenylene oxides reveals applications in materials science. These polymers exhibit unique properties suitable for advanced material applications, including high thermal stability and resistance to solvents (Ikeda et al., 2000). Furthermore, the assembly of fluorine-containing molecular rotors on gold nanoparticles demonstrates the intersection of organic synthesis and nanotechnology, offering insights into surface chemistry and molecular motion at the nanoscale (Thibeault et al., 2010).

Electrochemistry and Environmental Applications

The electrochemical reduction of nitrobenzene, including studies in ionic liquids, provides important insights into the reactivity of nitroaromatic compounds. This research has implications for environmental remediation, where the reduction of nitroaromatic pollutants to less harmful products is a critical challenge (Silvester et al., 2006). Additionally, the study of Fe0 reduction of nitrobenzene in synthetic wastewater highlights the potential for using zerovalent iron in treating industrial wastewater contaminated with nitroaromatic compounds (Mantha et al., 2001).

Molecular Electronics

The tuning of the hole injection barrier at the organic/metal interface with self-assembled functionalized aromatic thiols, including perfluoro-substituted phenylenes, showcases the application of these compounds in molecular electronics. This research provides a pathway to improve the efficiency of devices such as organic light-emitting diodes (OLEDs) and organic solar cells by optimizing the interface between organic semiconductors and metal contacts (Chen et al., 2006).

Mechanism of Action

Biochemical Pathways

Without specific information, it’s challenging to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been used in proteomics research , suggesting that it might interact with proteins and potentially affect various biochemical pathways.

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. The compound’s properties such as its molecular weight (191.16 ) and predicted density (~1.6 g/cm^3 ) could influence these processes.

Biochemical Analysis

Biochemical Properties

2,6-Difluoro-4-nitrobenzene-1-thiol plays a significant role in biochemical reactions, particularly in the context of nucleophilic aromatic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions, such as glutathione S-transferase. The thiol group in this compound can form covalent bonds with cysteine residues in proteins, leading to modifications that can alter protein function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modifying key signaling proteins through covalent bonding. This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound can alter cellular metabolism by affecting enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, through its thiol group. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, this compound can inhibit enzymes involved in oxidative stress responses, thereby affecting cellular redox balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects have been observed at high doses, including oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and redox state .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, this compound may accumulate in the mitochondria, where it can affect mitochondrial function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .

Properties

IUPAC Name

2,6-difluoro-4-nitrobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO2S/c7-4-1-3(9(10)11)2-5(8)6(4)12/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWMHVHBXSUFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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